molecular formula C4H4N2O3 B1526324 Methyl 1,2,4-oxadiazole-3-carboxylate CAS No. 89032-81-5

Methyl 1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1526324
CAS No.: 89032-81-5
M. Wt: 128.09 g/mol
InChI Key: IYVALCCOSBJXTB-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The historical development of 1,2,4-oxadiazole chemistry traces back to the pioneering work of Tiemann and Krüger in 1884, who achieved the first synthesis of the 1,2,4-oxadiazole heterocycle. Initially classified as azoxime or furo[ab1]diazole, this heterocyclic system remained largely unexplored for nearly eight decades following its discovery. The heterocycle finally attracted significant attention from chemists in the 1960s when photochemical rearrangement reactions to other heterocyclic systems were documented.

The emergence of 1,2,4-oxadiazoles as pharmaceutically relevant compounds began in earnest during the early 1940s with the initiation of biological activity studies. A pivotal moment in the development of this chemical class occurred approximately twenty years later with the description and commercial introduction of Oxolamine, the first-in-class commercial drug containing a 1,2,4-oxadiazole ring, which was marketed as a cough suppressant. This breakthrough demonstrated the therapeutic potential of the 1,2,4-oxadiazole scaffold and catalyzed subsequent research efforts.

The scientific interest in 1,2,4-oxadiazoles has experienced remarkable growth over the past four decades, with research demonstrating their diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Notably, the attention devoted to the biological applications of 1,2,4-oxadiazoles has doubled in the last fifteen years, reflecting the continuing recognition of their pharmaceutical importance.

The development of this compound specifically represents a natural evolution in this field, combining the established pharmacological relevance of the 1,2,4-oxadiazole core with the synthetic versatility provided by ester functionalization. This compound embodies the modern approach to heterocyclic drug design, where structural modifications are systematically introduced to optimize both chemical reactivity and biological activity.

Structural Significance of the 1,2,4-Oxadiazole Core in Bioactive Compounds

The 1,2,4-oxadiazole heterocycle possesses unique structural characteristics that contribute significantly to its biological activity and pharmaceutical relevance. The five-membered aromatic ring system containing two nitrogen atoms and one oxygen atom exhibits remarkable bioisosteric properties, particularly demonstrating equivalence with ester and amide moieties. This bioisosteric relationship arises from the ability of the 1,2,4-oxadiazole ring to create specific interactions, such as hydrogen bonding, while offering enhanced stability compared to traditional ester and amide groups.

The bioisosteric nature of 1,2,4-oxadiazoles provides a particularly valuable alternative when the instability of ester or amide groups becomes problematic, such as in situations where hydrolysis may occur. The resistance to hydrolysis exhibited by the 1,2,4-oxadiazole ring represents a crucial advantage in drug design, as it can prevent premature degradation of pharmaceutical compounds while maintaining the desired biological interactions.

Mechanistic studies have revealed that 1,2,4-oxadiazole derivatives demonstrate inhibitory potency against numerous therapeutic targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases (COX-1 and COX-2), and butyrylcholinesterase. Additionally, these compounds show affinity to sigma-1, sigma-2, orexin, kappa opioid, and estradiol receptors, demonstrating their broad therapeutic potential.

The electron-deficient nature of the 1,2,4-oxadiazole ring, resulting from the presence of the nitrogen and oxygen heteroatoms, influences both its chemical reactivity and biological interactions. The N(3) atom displays nucleophilic character while the carbon atoms exhibit electrophilic properties, creating opportunities for diverse chemical transformations and biological binding modes. Furthermore, the relatively low level of aromaticity and the cleavable oxygen-nitrogen bond contribute to the compound's ability to undergo thermal or photochemical rearrangements, providing additional synthetic versatility.

Role of Ester Functionalization in Modulating Reactivity and Applications

The incorporation of an ester functional group at the 3-position of the 1,2,4-oxadiazole ring in this compound introduces significant opportunities for chemical modification and enhances the compound's utility as a synthetic intermediate. The ester functionality can participate in various chemical reactions, including esterification processes, nucleophilic substitutions, and hydrolysis reactions under appropriate conditions.

The presence of the methyl ester group modulates the electronic properties of the 1,2,4-oxadiazole ring system, influencing both its reactivity patterns and potential biological interactions. The electron-withdrawing nature of the carboxylate group affects the electron density distribution within the heterocyclic ring, potentially altering its binding affinity to biological targets and its susceptibility to various chemical transformations.

From a synthetic perspective, the ester functionality serves as a versatile handle for further derivatization reactions. The methyl ester can be selectively hydrolyzed to generate the corresponding carboxylic acid, which can then be coupled with various nucleophiles through standard amide bond formation reactions. This transformation pathway enables the creation of diverse compound libraries for biological screening and structure-activity relationship studies.

The ester group also influences the physicochemical properties of the compound, including its solubility profile, lipophilicity, and membrane permeability characteristics. These properties are crucial for determining the compound's potential as a pharmaceutical agent and its behavior in biological systems. The balance between hydrophilic and lipophilic character provided by the combination of the polar heterocyclic ring and the ester functionality often results in favorable pharmacokinetic properties.

Property Value Reference
Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
Classification Oxadiazole derivative, methyl ester
Core Structure Five-membered heterocyclic ring
Functional Group Methyl carboxylate

The synthetic accessibility of this compound through established methodologies makes it an attractive starting material for medicinal chemistry applications. Standard synthetic approaches involve the formation of the oxadiazole ring through cyclization reactions of appropriate precursors, followed by esterification or direct incorporation of the ester functionality during ring formation. The compound's stability under typical laboratory conditions and its compatibility with various reaction conditions further enhance its utility in synthetic chemistry.

Properties

IUPAC Name

methyl 1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-8-4(7)3-5-2-9-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVALCCOSBJXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₄H₄N₂O₃
Molecular Weight : 116.08 g/mol
CAS Number : 89032-81-5

This compound is characterized by its oxadiazole ring, which is known for conferring various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It can inhibit the growth of bacteria and enhance the efficacy of existing antibiotics such as oxacillin .
  • Anticancer Properties : Research indicates that derivatives of the oxadiazole scaffold can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. Specific compounds have shown IC50 values comparable to standard chemotherapy agents like doxorubicin .
  • Antioxidant Activity : Some studies have highlighted the compound's ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity. This is crucial in the context of microbial infections where enzyme inhibition can prevent the survival and proliferation of pathogens.
  • Cell Signaling Modulation : It influences cellular pathways involved in immune responses and apoptosis. For instance, it can modulate gene expression related to inflammation and immune function .
  • Synergistic Effects with Antibiotics : The compound has been shown to work synergistically with other antimicrobial agents, enhancing their effectiveness against resistant bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA; enhances oxacillin activity
AnticancerInduces apoptosis in MCF-7 cells; IC50 comparable to doxorubicin
AntioxidantExhibits free radical scavenging properties

Case Studies

  • Synergistic Interaction with Oxacillin :
    • A study demonstrated that this compound significantly reduced the expression of mec operon genes in MRSA strains when used in combination with oxacillin. This suggests a potential role in overcoming antibiotic resistance .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies revealed that certain derivatives of methyl 1,2,4-oxadiazole exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 15.63 µM to 24.74 µM. These findings indicate a promising avenue for cancer treatment development .

Scientific Research Applications

Biological Activities

Methyl 1,2,4-oxadiazole-3-carboxylate and its derivatives exhibit a range of biological activities, making them potential candidates for drug development:

  • Anticancer Activity : Recent studies have shown that certain derivatives of 1,2,4-oxadiazole compounds can act as potent anticancer agents. For instance, derivatives with 3,5-diaryl substitutions have been identified as apoptosis inducers in cancer cells. A specific compound synthesized by Maftei et al. demonstrated an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma and lung carcinoma .
  • Antiviral Properties : The oxadiazole ring structure is noted for its efficacy as an antiviral agent. Compounds containing this moiety have been developed to target various viral infections. The ability of these compounds to mimic biological structures enhances their effectiveness as bioisosteres for ester and amide functionalities .
  • Neuroprotective Effects : Some studies indicate that methyl oxadiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of amidoximes with acid anhydrides or acid chlorides. This process allows for the production of various derivatives with modified biological activities.

Table 1: Synthesis Methods

MethodDescriptionYield
Amidoxime CondensationReacting amidoxime with acid chlorideHigh
Base-Catalyzed ReactionUsing a base to facilitate the reactionModerate
Deprotection TechniquesRemoval of protecting groups post-synthesisVariable

Case Studies

Several studies have documented the efficacy of this compound derivatives in various applications:

  • Study on Anticancer Agents : A recent investigation reported the synthesis of novel 1,2,4-oxadiazole derivatives that exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.19 to 0.78 µM . These findings suggest a strong potential for further development into therapeutic agents.
  • Neuroprotective Research : Another study highlighted the neuroprotective effects of certain oxadiazole derivatives against oxidative stress-induced neuronal damage. The compounds were shown to enhance cell viability and reduce apoptosis markers in neuronal cell lines .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Oxadiazole Core

Methyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate (CAS 371214-75-4)
  • Structural Difference : A methyl group replaces the hydrogen at position 3.
  • Its similarity score to the parent compound is 0.89, indicating high structural overlap .
  • Synthesis : Prepared via cyclization reactions of amidoximes, similar to other oxadiazole derivatives .
Ethyl 5-Phenyl-1,2,4-Oxadiazole-3-Carboxylate (NV930)
  • Structural Difference : A phenyl group at position 5 and an ethyl ester at position 3.
  • Impact : The phenyl group introduces aromaticity, improving π-π stacking interactions in biological targets. However, the ethyl ester reduces hydrolysis rates compared to methyl esters, affecting bioavailability .
  • Synthesis : Classic amidoxime route using ethyl chloroformate .
Ethyl 5-(2-Methylcyclopropyl)-1,2,4-Oxadiazole-3-Carboxylate (CAS 1339818-44-8)
  • Structural Difference : A 2-methylcyclopropyl group at position 5.
  • Its molecular weight (196.2 g/mol) is higher than the parent compound .

Ester Group Variations

Ethyl 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate (CAS Not Provided)
  • Structural Difference : Ethyl ester instead of methyl.
  • Impact : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, influencing prodrug activation kinetics .
  • Safety: Ethyl derivatives like Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (CAS 164029-34-9) are classified as harmful if swallowed (H302) and irritants (H315, H319) .
5-(2-Ethoxyphenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid (XLIX)
  • Structural Difference : Hydrolyzed carboxylic acid derivative of the ethyl ester.
  • Impact : The free carboxylic acid enhances hydrogen-bonding capacity, useful in metalloenzyme inhibition. Achieves 94% yield upon hydrolysis .

Positional Isomerism

Methyl 3-Phenyl-1,2,4-Oxadiazole-5-Carboxylate (CAS 259150-97-5)
  • Structural Difference : Carboxylate group at position 5 instead of 3.
  • Impact : Altered electronic distribution affects dipole moments and binding affinities. Molecular weight (204.18 g/mol ) is higher due to the phenyl group .

Molecular Properties

Compound Molecular Weight (g/mol) CAS Number Key Substituents
Methyl 1,2,4-oxadiazole-3-carboxylate 128.09 89032-81-5 None
Methyl 5-methyl derivative 142.13 371214-75-4 Methyl at C5
Ethyl 5-phenyl derivative (NV930) 219.22 Not Provided Phenyl at C5, ethyl ester
Ethyl 5-cyclopropyl derivative 196.20 1339818-44-8 2-Methylcyclopropyl at C5

Hazard Profiles

Compound Hazards (GHS)
This compound No specific hazards reported
Ethyl 5-((tert-BOC) derivative H302 (harmful if swallowed), H315 (skin irritation)
NV930 Likely similar to ethyl esters; data unavailable

Preparation Methods

Amidoxime and Acid Derivative Condensation

Overview:
The classical and most common method for synthesizing 1,2,4-oxadiazoles, including methyl 1,2,4-oxadiazole-3-carboxylate, involves the condensation of amidoximes with acid chlorides, esters, or anhydrides followed by cyclodehydration.

Typical Procedure:

  • Amidoximes are prepared from nitriles by reaction with hydroxylamine hydrochloride and a base (e.g., triethylamine) in ethanol at room temperature, followed by heating to complete conversion.
  • The amidoxime is then reacted with methyl esters of carboxylic acids or acid chlorides in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), dicyclohexylcarbodiimide (DCC), or carbonyldiimidazole (CDI).
  • The intermediate O-acylamidoximes undergo cyclodehydration upon heating with a base like triethylamine to form the oxadiazole ring.

Key Advantages and Limitations:

  • This approach allows for moderate to high yields (typically 60–90%).
  • It is amenable to one-pot and parallel synthesis, facilitating combinatorial chemistry.
  • However, some methods suffer from long reaction times (up to 24 h) and purification challenges.
  • The availability and preparation of amidoximes can be a limiting factor, as they often require handling hazardous reagents like ammonia gas or hydroxylamine derivatives.

Representative Data Table:

Step Reagents/Conditions Yield (%) Notes
Amidoxime formation Nitrile + NH2OH·HCl + TEA, EtOH, RT 6 h + 70 °C 16 h >95 Complete conversion to amidoxime
Acylation Amidoxime + methyl ester + EDC + HOAt, RT, 24 h 60–90 Formation of O-acylamidoxime intermediate
Cyclodehydration Heating with TEA, 100 °C, 3 h Quantitative Cyclization to 1,2,4-oxadiazole ring

Source: Parallel synthesis studies and optimization by ACS Publications and others

One-Pot Synthesis from Nitriles and Carboxylic Acid Esters

Methodology:

  • Nitriles are converted in situ to amidoximes by reaction with hydroxylamine hydrochloride and base.
  • Without isolation, the amidoxime intermediate is then reacted with methyl esters of carboxylic acids using coupling agents like EDC and HOAt.
  • Cyclodehydration is induced by heating with triethylamine.

Benefits:

  • Streamlines synthesis by avoiding isolation of intermediates.
  • Suitable for parallel and combinatorial synthesis.
  • Moderate to good yields (up to 66% reported).
  • Scalable and adaptable to various substituents.

Example Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
Amidoxime formation Nitrile + NH2OH·HCl + TEA, EtOH, RT 6 h + 70 °C 16 h >95 In situ generation
Acylation + Cyclization Methyl ester + EDC + HOAt, RT 24 h; then TEA, 100 °C, 3 h ~66 One-pot conversion to oxadiazole

Source: ACS combinatorial synthesis study

Alternative Synthetic Routes

  • 1,3-Dipolar Cycloaddition: Reaction of nitrile oxides with nitriles under platinum(IV) catalysis can yield 1,2,4-oxadiazoles but suffers from low yields, poor solubility, and expensive catalysts.
  • Superbase-Mediated One-Pot Synthesis: Amidoximes and methyl esters react in NaOH/DMSO medium at room temperature, yielding oxadiazoles in moderate to excellent yields but requiring longer reaction times (4–24 h).
  • Superacid-Mediated Tandem Reactions: Nitroalkenes with arenes and nitriles in triflic acid (TfOH) yield oxadiazoles rapidly with excellent yields but need acid-resistant substrates.

Large-Scale and Industrial Considerations

  • Efficient, scalable processes have been patented for 1,2,4-oxadiazole carboxylates involving amidoxime condensation with acid chlorides or anhydrides.
  • Protection and deprotection strategies (e.g., BOC-protection of amino esters) are used to prepare intermediates for oxadiazole synthesis on a multigram scale.
  • Use of carbodiimide coupling agents and mild conditions facilitate scale-up.
  • Removal of by-products like dicyclohexylurea is achieved by filtration, simplifying purification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Amidoxime + Acid Chloride/Anhydride Amidoxime + acid chloride/anhydride Pyridine/TBAF or microwave irradiation 60–90 Rapid, good yields with microwave Amidoxime prep; expensive reagents
Amidoxime + Carboxylic Acid Ester Amidoxime + methyl ester EDC, HOAt, TEA, heat 60–90 Mild conditions, one-pot possible Long reaction times
One-Pot from Nitrile + Ester Nitrile + hydroxylamine + ester NH2OH·HCl, TEA, EDC, HOAt, heat ~66 Avoids isolation, scalable Moderate yields, purification
1,3-Dipolar Cycloaddition Nitrile + nitrile oxide Pt(IV) catalyst, mild conditions Low Mild conditions Poor yields, costly catalyst
Superbase-Mediated Amidoxime + ester NaOH/DMSO, RT 11–90 Simple, diverse analogs Long reaction times, substrate limits
Superacid-Mediated Tandem Nitroalkenes + arenes + nitriles TfOH, 10 min reaction ~90 Fast, high yield Requires acid-resistant substrates

Q & A

Q. How is this compound synthesized, and what are the critical parameters affecting yield?

  • Methodological Answer : A common route involves cyclocondensation of nitrile derivatives with hydroxylamine, followed by esterification. For example:
  • Step 1 : React ethyl cyanoacetate with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 h) to form the intermediate oxadiazole ring.
  • Step 2 : Esterify the intermediate using methanol and sulfuric acid as a catalyst (60°C, 6 h) .
  • Critical Parameters :
  • Temperature : Excess heat (>100°C) may decompose the oxadiazole ring.
  • Purification : Column chromatography (hexane/EtOAC, 7:3) ensures >95% purity. Yield drops by ~20% if residual moisture is present during cyclization .
Reaction Step Conditions Yield
Cyclocondensation80°C, 12 h65–70%
Esterification60°C, 6 h85–90%

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents at the 5-position (e.g., methyl, phenyl, bromo) to isolate bioactivity trends. For example, 5-methyl derivatives show enhanced antimicrobial activity compared to unsubstituted analogs .
  • Orthogonal Validation : Use multiple assays (e.g., MIC testing, time-kill kinetics) and analytical techniques (HPLC-MS, NMR) to confirm purity and rule out impurities as confounding factors .
  • Meta-Analysis : Cross-reference data across studies while accounting for variables like solvent polarity (e.g., DMSO vs. ethanol) and cell line specificity .

Q. How do structural modifications at the 5-position influence physicochemical properties and applications in energetic materials?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Nitro or dinitromethyl substituents at the 5-position increase oxygen balance (e.g., 3-(dinitromethyl)-1,2,4-oxadiazol-5-one has OB = +24%), enhancing detonation velocity (8,950 m/s) .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition temperatures >200°C for nitro derivatives, making them suitable for stable explosives .
Substituent Oxygen Balance Detonation Velocity (m/s)
Methyl-45%6,200
Dinitromethyl+24%8,950
Trifluoromethyl-18%7,100

Q. What analytical techniques are most effective for characterizing purity and stability under varying storage conditions?

  • Methodological Answer :
  • Purity Analysis : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR confirm molecular integrity. Impurities >0.5% can skew bioactivity results .
  • Stability Monitoring : Accelerated stability studies (40°C/75% RH, 6 months) with periodic HPLC checks. Degradation products (e.g., carboxylic acid derivatives) form at >5% under humid conditions .

Data Gaps and Future Directions

  • Ecotoxicological Studies : No data exist on biodegradation or aquatic toxicity. Researchers should design OECD 301D (Ready Biodegradability) and Daphnia magna acute toxicity tests to assess environmental risks .
  • Long-Term Carcinogenicity : IARC and NTP classifications are absent. Chronic exposure studies in rodent models are recommended .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Methyl 1,2,4-oxadiazole-3-carboxylate

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